4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride

Vue d'ensemble

Description

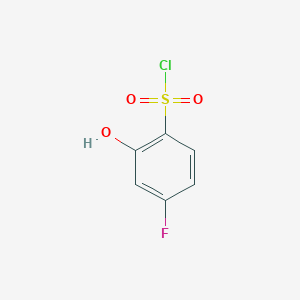

4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H4ClFO2S. It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, a hydroxyl group, and a sulfonyl chloride group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride typically involves the sulfonylation of 4-fluoro-2-hydroxybenzene. One common method is the reaction of 4-fluoro-2-hydroxybenzene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and can lead to higher efficiency and yield. The use of automated systems also reduces the risk of human error and improves safety.

Analyse Des Réactions Chimiques

Types of Reactions

4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The sulfonyl chloride group can be replaced by other nucleophiles in the presence of a catalyst.

Nucleophilic Substitution: The chlorine atom in the sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include Lewis acids such as aluminum chloride or iron(III) chloride.

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are often used.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

Major Products Formed

Electrophilic Aromatic Substitution: Products include various substituted benzene derivatives.

Nucleophilic Substitution: Products include sulfonamides or sulfonate esters.

Oxidation and Reduction: Products include sulfonic acids or sulfinic acids.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride serves as an important intermediate in the synthesis of sulfonamide compounds. These compounds are known for their biological activities, including antibacterial and antitumor properties. The sulfonyl chloride group allows for the formation of covalent bonds with nucleophilic sites in proteins, facilitating enzyme inhibition, which is crucial in drug design .

Synthesis Methodology

The synthesis of this compound typically involves the reaction of 4-fluoro-2-hydroxybenzenesulfonic acid with thionyl chloride. This method is favored due to its efficiency and the high purity of the product obtained, making it suitable for industrial applications .

Biological Applications

Antimicrobial Agents

Research has demonstrated that this compound exhibits antimicrobial properties against various resistant bacterial strains. A study highlighted its effectiveness in developing new antibacterial agents, showcasing its potential application in pharmaceuticals aimed at combating antibiotic resistance.

Toxicity Studies

Toxicological assessments on aquatic organisms, such as Daphnia magna, indicate that while the compound possesses antimicrobial activity, it also exhibits moderate toxicity at elevated concentrations. This necessitates further research to evaluate its safety profile for therapeutic use .

Material Science

Polymer Chemistry

In materials science, this compound can be utilized in the modification of polymers to enhance their properties. The sulfonyl chloride functional group can react with various nucleophiles, enabling the development of tailored materials with specific characteristics for applications in coatings and adhesives .

Case Studies

Mécanisme D'action

The mechanism of action of 4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various substrates. This reactivity is utilized in the modification of biomolecules and the synthesis of complex organic compounds.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Chlorobenzene-1-sulfonyl chloride

- 4-Bromobenzene-1-sulfonyl chloride

- 4-Methoxybenzene-1-sulfonyl chloride

- 4-Trifluoromethylbenzene-1-sulfonyl chloride

Uniqueness

4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride is unique due to the presence of both a fluorine atom and a hydroxyl group on the benzene ring. This combination of substituents imparts distinct electronic properties to the compound, making it more reactive and versatile in various chemical reactions compared to its analogs.

Activité Biologique

4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride, also known as 4-fluorobenzenesulfonyl chloride, is a compound that features a sulfonyl chloride functional group attached to a fluorinated aromatic ring. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of both the fluoro and hydroxyl groups on the benzene ring enhances its reactivity and biological interactions.

The molecular formula for this compound is C6H5ClFNO3S. The compound is characterized by:

- Fluorine atom : Enhances lipophilicity and can influence biological activity.

- Hydroxyl group : May improve solubility and facilitate interactions with biological macromolecules.

- Sulfonyl chloride group : Known for its reactivity, particularly in nucleophilic substitution reactions.

Antitumor Activity

Research has indicated that similar sulfonamide compounds exhibit antitumor effects. For example, studies have demonstrated that certain sulfonamides can induce apoptosis in cancer cells and inhibit tumor growth in xenograft models. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival.

Case Study 1: Antibacterial Activity

A study evaluating the antibacterial efficacy of various sulfonamide derivatives found that compounds with similar structural features to this compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus ranging from 128 to 256 µg/mL. This suggests a potential for similar activity in this compound, warranting further investigation.

Case Study 2: Antitumor Mechanism

In a comparative study involving various sulfonamide derivatives, it was shown that these compounds could effectively inhibit HDAC (Histone Deacetylase) activity, leading to increased acetylation of histones and subsequent transcriptional activation of tumor suppressor genes. This mechanism was observed in xenograft models where treated tumors exhibited significant growth inhibition compared to controls.

Research Findings

Recent research highlights the importance of substituent effects on the biological activity of sulfonamide derivatives. For instance, the introduction of electron-withdrawing groups like fluorine can enhance the reactivity of the sulfonamide moiety, potentially increasing its biological efficacy.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Fluorine and hydroxyl substituents | Potential antibacterial and antitumor activity |

| Sulfanilamide | Sulfonamide core | Established antibacterial activity |

| 4-Aminobenzenesulfonamide | Amino group addition | Anticancer properties via HDAC inhibition |

Q & A

Basic Questions

Q. What are the key physicochemical properties of 4-fluoro-2-hydroxybenzene-1-sulfonyl chloride, and how do they influence experimental handling?

- Answer : The compound is a sulfonyl chloride derivative with reactive -SOCl and hydroxyl (-OH) groups. Key properties include:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | CHClFOS | |

| Boiling Point | ~95–96°C (at 2 mmHg) | |

| Stability | Reacts with glass; store in inert containers | |

| Storage Conditions | Combustible corrosive; ventilated, dry area |

- Methodological Note : Avoid aqueous or protic solvents to prevent hydrolysis. Use anhydrous conditions and inert materials (e.g., PTFE-lined caps) for storage .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Answer :

- : To confirm fluorine substitution (δ ~ -110 ppm for aromatic F) .

- IR Spectroscopy : Peaks at ~1370 cm (S=O asymmetric stretch) and ~1170 cm (S=O symmetric stretch) .

- Mass Spectrometry : Molecular ion [M] at m/z 210 (calculated for CHClFOS) with fragmentation patterns matching sulfonyl chlorides .

Q. How can researchers safely handle this compound in the laboratory?

- Answer :

- PPE : Acid-resistant gloves, goggles, and lab coats (due to skin corrosion risks) .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Spill Management : Neutralize with sodium bicarbonate; avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can contradictory yields in sulfonamide synthesis using this compound be resolved?

- Answer : Contradictions often arise from competing hydrolysis or side reactions. Optimize:

- Solvent Choice : Use aprotic solvents (e.g., THF, DCM) to minimize hydrolysis .

- Temperature Control : Maintain 0–5°C during amine addition to suppress byproducts .

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation .

- Data Analysis : Compare integration of product vs. unreacted amine to quantify efficiency .

Q. What strategies mitigate the compound’s reactivity with glassware, and how does this affect experimental reproducibility?

- Answer :

- Material Substitution : Use PTFE or HDPE containers instead of glass .

- Passivation : Pre-treat glassware with silanizing agents to reduce surface reactivity .

- Validation : Conduct control experiments comparing reaction yields in glass vs. inert containers to assess leaching effects .

Q. How can computational chemistry aid in predicting reaction pathways for derivatives of this compound?

- Answer :

Propriétés

IUPAC Name |

4-fluoro-2-hydroxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFO3S/c7-12(10,11)6-2-1-4(8)3-5(6)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLIXUUYLEAKRIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.